8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
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Overview
Description
8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C11H7BrO3 and its molecular weight is 267.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Branched Chain Aldehydes in Food Flavoring
Branched aldehydes, including variants like 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in numerous food products. The pathways for their production and degradation from amino acids are well-established. Understanding these pathways is essential for controlling the formation of desired levels of these aldehydes in food products (Smit, Engels, & Smit, 2009).
Polymerization of Higher Aldehydes
Research on the polymerization of substituted aldehydes has uncovered systematic studies of higher aliphatic aldehydes, including those with linear chains of up to 12 carbon atoms, and branched hydrocarbon chains. This encompasses haloaldehydes and derivatives of acetaldehyde substituted with halogens like fluorine, chlorine, or bromine. These studies delve into the synthesis, purification, characterization, and potential practical applications of the resulting polymers (Kubisa, Neeld, Starr, & Vogl, 1980).
Synthesis and Applications of 6H-Benzo[c]chromen-6-ones
6H-Benzo[c]chromen-6-ones, which share a structural similarity with 8-Bromo-6-Methyl-4-Oxo-4H-Chromene-3-Carbaldehyde, are core structures in secondary metabolites and have significant pharmacological importance. Various synthetic protocols have been developed for these compounds due to their limited natural availability. These protocols include the Suzuki coupling reactions and the reactions of 3-formylcoumarin with other compounds, highlighting their versatility and potential in pharmacological applications (Mazimba, 2016).
3-Hydroxycoumarin Chemistry
Closely related to the chromene structure, coumarins and their derivatives, especially 3-hydroxycoumarin, are notable for their physical, chemical, and biological properties. They are used as starting materials or precursor molecules in various industries, including pharmaceuticals and agrochemicals. The synthesis, reactivity, and applications of 3-hydroxycoumarin in different fields of biology have been extensively documented, showcasing its importance and utility (Yoda, 2020).
Mechanism of Action
Target of Action
Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It’s worth noting that chromenopyridine derivatives, which can be synthesized from similar compounds, interact with various biological targets to exert their effects .
Biochemical Pathways
Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to interact with multiple biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to have various biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Properties
IUPAC Name |
8-bromo-6-methyl-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-6-2-8-10(14)7(4-13)5-15-11(8)9(12)3-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVYSTVFILNSRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649299 |
Source
|
Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879559-55-4 |
Source
|
Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879559-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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